Acat-IN-4

ACAT inhibition cholesterol esterification lipid metabolism

Acat-IN-4 is a synthetic dual ACAT/NF-κB inhibitor with ~1,450-fold greater potency than Terpendole I (ACAT1 IC50 10–100 nM vs 145 μM). Synthetic origin ensures batch-to-batch consistency. Available as free base (CAS 454203-56-6) and HCl salt (CAS 199984-46-8) for formulation flexibility. Ideal for cholesterol-NF-κB crosstalk studies. Compare pricing below.

Molecular Formula C32H50N2O5S
Molecular Weight 574.8 g/mol
Cat. No. B11930245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcat-IN-4
Molecular FormulaC32H50N2O5S
Molecular Weight574.8 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)OCCCN)C(C)C)C(C)C
InChIInChI=1S/C32H50N2O5S/c1-19(2)24-14-26(20(3)4)30(27(15-24)21(5)6)18-31(35)34-40(36,37)39-32-28(22(7)8)16-25(38-13-11-12-33)17-29(32)23(9)10/h14-17,19-23H,11-13,18,33H2,1-10H3,(H,34,35)
InChIKeyQAXDCCFJOPQLGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acat-IN-4 Procurement Guide: Compound Identity and ACAT Inhibitor Class Context


Acat-IN-4 (also designated ACAT-IN-4 or Example 208) is a small-molecule inhibitor of acyl-Coenzyme A:cholesterol acyltransferase (ACAT), the enzyme responsible for catalyzing the esterification of free cholesterol to cholesteryl esters . The compound is available in both its free base form (CAS 454203-56-6) and as a hydrochloride salt (CAS 199984-46-8) [1]. Beyond its primary ACAT inhibitory function, Acat-IN-4 is characterized by a secondary mechanistic feature—the inhibition of NF-κB mediated transcription—which distinguishes it mechanistically from several legacy ACAT inhibitors . As an ACAT inhibitor, Acat-IN-4 belongs to a pharmacological class that includes clinical-stage candidates such as Avasimibe (CI-1011), K-604, and F12511, each with distinct potency, selectivity, and metabolic profiles [2].

Why Acat-IN-4 Cannot Be Casually Substituted: Limitations of Potency Extrapolation and Isotype Selectivity in ACAT Inhibitors


Scientific procurement of ACAT inhibitors demands rigorous comparator analysis because potency and selectivity across the two isozymes—SOAT1 (ACAT1) and SOAT2 (ACAT2)—vary dramatically within the class, precluding simple analog substitution. Commercial ACAT inhibitors exhibit IC50 values spanning over three orders of magnitude against the same target: Avasimibe inhibits total ACAT with an IC50 of 3.3 μM, K-604 exhibits high SOAT1 selectivity (IC50 = 0.45 μM for SOAT1 vs. 102.85 μM for SOAT2), while the natural product Terpendole I displays weak ACAT inhibition (IC50 = 145 μM) [1]. Furthermore, some ACAT inhibitors such as Avasimibe carry significant off-target liabilities, including inhibition of CYP450 isoforms CYP2C9 (IC50 = 2.9 μM), CYP1A2 (IC50 = 13.9 μM), and CYP2C19 (IC50 = 26.5 μM), which can confound interpretation of in vivo and cell-based studies . The dual SOAT1/SOAT2 inhibition profile of Avasimibe (SOAT1 IC50 = 24 μM, SOAT2 IC50 = 9.2 μM) contrasts sharply with the SOAT1-selective profile of K-604, and both differ from the mechanism of Acat-IN-4, which includes documented NF-κB pathway modulation not reported for these comparators [1]. Substituting one ACAT inhibitor for another without verifying these parameters introduces uncontrolled variables that can compromise experimental reproducibility and invalidate cross-study comparisons.

Acat-IN-4 Quantitative Differentiation Evidence: Comparator-Based Activity and Selectivity Assessment


Acat-IN-4 vs. Terpendole I: Comparative ACAT Inhibitory Potency Assessment

In cross-study comparison using rat liver microsomal ACAT activity assays, Acat-IN-4 demonstrates a potency advantage of approximately 1,450-fold over the natural product ACAT inhibitor Terpendole I . This magnitude of potency difference has substantial implications for experimental design, as Terpendole I at the higher concentrations required for ACAT inhibition exhibits cytotoxicity in HeLa cells (IC50 = 52.6 μM), whereas Acat-IN-4 can achieve effective ACAT blockade at concentrations well below this cytotoxic threshold, though direct selectivity data against the ACAT isozymes are not currently available in the public domain .

ACAT inhibition cholesterol esterification lipid metabolism

Acat-IN-4 Mechanistic Differentiation: NF-κB Pathway Inhibition Not Reported for Avasimibe or K-604

Acat-IN-4 is consistently characterized across multiple vendor technical datasheets as an inhibitor of NF-κB mediated transcription, a secondary activity not documented in the standard pharmacological profiles of the major ACAT inhibitor comparators Avasimibe and K-604 . In contrast, Avasimibe is characterized primarily by its ACAT inhibition (IC50 = 3.3 μM) and CYP450 off-target activity, while K-604 is defined by its SOAT1-selective ACAT inhibition (SOAT1 IC50 = 0.45 μM, SOAT2 IC50 = 102.85 μM) with no mention of NF-κB pathway effects . The NF-κB inhibitory activity of Acat-IN-4 may modulate inflammatory signaling independently of cholesterol esterification blockade, representing a mechanistically distinct pharmacological profile within the ACAT inhibitor class. However, the absence of publicly reported quantitative NF-κB inhibition data (e.g., IC50 values for NF-κB transcriptional activity) constitutes a limitation in the currently available characterization of this compound.

NF-κB signaling inflammation transcriptional regulation

Acat-IN-4 Free Base vs. Hydrochloride Salt: Comparative Availability and Formulation Flexibility

Acat-IN-4 is commercially available in two distinct physical forms: the free base (CAS 454203-56-6, MW = 574.81) and the hydrochloride salt (CAS 199984-46-8, MW = 611.28) . The hydrochloride salt may offer enhanced aqueous solubility relative to the free base—a typical characteristic of salt formation that can facilitate in vitro assay preparation and in vivo formulation development . This dual-form availability provides procurement flexibility not offered by all ACAT inhibitor comparators; for instance, K-604 is primarily available as the dihydrochloride salt, while Avasimibe is typically supplied only as the free base form . For researchers requiring specific solubility profiles for specialized assay conditions (e.g., low-DMSO cellular assays or particular in vivo vehicle requirements), the availability of both free base and hydrochloride salt forms of Acat-IN-4 enables formulation optimization without the need for in-house salt conversion.

compound formulation salt selection solubility optimization

Acat-IN-4 vs. Clinical-Stage ACAT Inhibitors: Procurement-Relevant Classification as a Research Tool Compound

Acat-IN-4 is classified and commercially positioned as a research tool compound, distinguished from clinical-stage ACAT inhibitors such as Avasimibe and F12511 that have undergone or completed Phase I clinical safety testing [1]. Avasimibe was advanced to Phase III clinical trials for atherosclerosis before development was discontinued, and both K-604 and F12511 have completed Phase I clinical safety testing [1][2]. As a research tool, Acat-IN-4 is designated for preclinical laboratory investigations only and is not intended for human use or therapeutic applications . This classification carries direct procurement implications: clinical-stage compounds may be subject to Material Transfer Agreements (MTAs), export controls, or more stringent regulatory documentation requirements, whereas research tool compounds like Acat-IN-4 are generally accessible through standard commercial channels with fewer administrative barriers. However, the research tool classification also indicates that Acat-IN-4 has not been characterized for the ADMET properties, safety pharmacology, and human tolerability data that exist for clinical-stage comparators—a critical consideration for studies intended to inform translational or clinical development decisions.

research tool preclinical development compound procurement

Acat-IN-4 Patent Derivation: Reproducible Synthesis Pathway from Documented Example 208

Acat-IN-4 is explicitly designated as 'Example 208' in its source patent documentation (EP1236468A1), providing a defined synthetic origin that contrasts with natural product-derived ACAT inhibitors such as Terpendole I and Enniatin B, which are fungal metabolites requiring fermentation and purification [1]. The patent example designation establishes a verifiable synthetic pathway and chemical identity that facilitates batch-to-batch reproducibility and independent resynthesis if required—a property shared with other synthetic ACAT inhibitors such as Avasimibe (a defined synthetic sulfamate) and K-604 (a synthetic heterocyclic compound) [2]. In contrast, natural product ACAT inhibitors may exhibit inherent batch variability due to fermentation conditions and may be subject to supply chain disruptions if the producing organism becomes unavailable or if purification yields fluctuate . For researchers requiring long-term experimental consistency across multiple procurement events or across multi-year studies, the patent-defined synthetic origin of Acat-IN-4 provides a structural and sourcing advantage over natural product alternatives.

patent-defined compound synthesis reproducibility chemical sourcing

Optimal Research Application Scenarios for Acat-IN-4 Based on Comparative Evidence


Cellular Cholesterol Esterification Assays Requiring Nanomolar Potency with Minimal Cytotoxic Interference

For researchers conducting in vitro cholesterol esterification assays in cell lines such as macrophages, hepatocytes, or cancer cells where maintaining low compound concentrations is essential to avoid solvent-mediated cytotoxicity or off-target effects, Acat-IN-4 represents a procurement-appropriate selection over the natural product Terpendole I. The approximately 1,450-fold greater potency of Acat-IN-4 (ACAT1 IC50 = 10–100 nM) compared to Terpendole I (IC50 = 145 μM) enables effective ACAT inhibition at nanomolar concentrations, well below the cytotoxic threshold of Terpendole I (HeLa cell IC50 = 52.6 μM) . This potency differential directly translates to reduced DMSO exposure in cell culture and a wider experimental window between target engagement and cytotoxicity, making Acat-IN-4 preferable for cellular ACAT inhibition studies where preserving cell viability is a primary experimental consideration.

Dual-Pathway Mechanistic Studies Investigating the Intersection of Cholesterol Metabolism and NF-κB-Mediated Inflammation

Acat-IN-4 is the appropriate procurement choice for research programs designed to interrogate the functional crosstalk between cholesterol esterification and NF-κB-driven inflammatory signaling . Unlike the major comparator ACAT inhibitors Avasimibe and K-604, for which NF-κB inhibition is not reported in their standard pharmacological profiles, Acat-IN-4 is consistently characterized as an inhibitor of NF-κB mediated transcription . This dual-mechanism profile positions Acat-IN-4 as a tool compound of choice for studies in atherosclerosis, neuroinflammation, or metabolic disease models where both cholesterol dysregulation and inflammatory pathway activation are implicated. Researchers should note that quantitative NF-κB inhibition parameters (e.g., IC50 values) are not publicly available and may require in-house characterization.

Longitudinal Preclinical Studies Requiring Multi-Batch Consistency and Synthetic Traceability

For multi-year research programs involving repeated compound procurement events—such as chronic in vivo dosing studies, multi-institutional collaborative projects, or assay validation campaigns requiring stringent batch-to-batch consistency—Acat-IN-4 offers a sourcing advantage over natural product-derived ACAT inhibitors such as Terpendole I and Enniatin B . As a synthetic compound with a defined patent origin (Example 208 in EP1236468A1), Acat-IN-4 is produced via controlled chemical synthesis rather than fermentation, supporting reproducible purity, defined impurity profiles, and consistent biological activity across procurement lots . In contrast, natural product ACAT inhibitors may exhibit batch-dependent variability in potency and purity due to fermentation yield fluctuations and chromatographic purification inconsistencies . For research programs where experimental reproducibility depends on stable compound characteristics over extended timeframes, the synthetic origin of Acat-IN-4 provides a material advantage.

Formulation Development Requiring Flexible Salt Form Selection for Solubility Optimization

Acat-IN-4 is commercially available in both free base (CAS 454203-56-6) and hydrochloride salt (CAS 199984-46-8) forms, providing formulation flexibility that is not available for all ACAT inhibitor comparators . Avasimibe is supplied only as the free base, while K-604 is available only as the dihydrochloride salt . For researchers developing specialized assay conditions (e.g., low-DMSO cellular assays, specific in vivo vehicle formulations, or aqueous-based high-throughput screening protocols), the availability of both forms of Acat-IN-4 enables selection of the optimal physical form for the intended solvent system without requiring in-house salt conversion or custom synthesis. This dual-form availability is particularly valuable for laboratories with established protocols optimized for either free base or hydrochloride salt solubility characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acat-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.